

Spectroscopic Profile of 4-Toluenesulfonylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Toluenesulfonylacetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Toluenesulfonylacetic acid** (CAS No. 3937-96-0), a compound of interest in pharmaceutical and chemical research. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: 2-((4-Methylphenyl)sulfonyl)acetic acid
- Molecular Formula: $C_9H_{10}O_4S$
- Molecular Weight: 214.24 g/mol
- Appearance: White to light yellow crystalline powder
- Melting Point: 117-119 °C
- Solubility: Insoluble in water

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been predicted based on the chemical structure of **4-Toluenesulfonylacetic acid** and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of **4-Toluenesulfonylacetic acid** in a standard deuterated solvent (e.g., CDCl₃) would exhibit the following signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 10-12	Singlet (broad)	1H	-COOH (Carboxylic acid proton)
~ 7.8	Doublet	2H	Aromatic protons (ortho to -SO ₂)
~ 7.4	Doublet	2H	Aromatic protons (meta to -SO ₂)
~ 4.2	Singlet	2H	-CH ₂ - (Methylene protons)
~ 2.4	Singlet	3H	-CH ₃ (Toluene methyl protons)

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show the following key resonances:

Chemical Shift (δ , ppm)	Assignment
~ 170	-COOH (Carboxylic acid carbon)
~ 145	Aromatic carbon (-C-SO ₂)
~ 140	Aromatic carbon (-C-CH ₃)
~ 130	Aromatic carbons (-CH)
~ 128	Aromatic carbons (-CH)
~ 60	-CH ₂ - (Methylene carbon)
~ 21	-CH ₃ (Toluene methyl carbon)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Toluenesulfonylacetic acid** is predicted to display characteristic absorption bands corresponding to its functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid) [1] [2] [3] [4] [5]
~ 3030	Medium	C-H stretch (Aromatic)
~ 2920	Medium	C-H stretch (Aliphatic -CH ₂ - and -CH ₃)
~ 1710	Strong	C=O stretch (Carboxylic acid) [1] [2] [3] [4] [5]
~ 1600, 1495	Medium-Weak	C=C stretch (Aromatic ring)
~ 1350, 1150	Strong	S=O stretch (Sulfonyl group)
~ 1300	Medium	C-O stretch (Carboxylic acid) [1]
~ 920	Medium, Broad	O-H bend (Carboxylic acid) [1]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of **4-Toluenesulfonylacetic acid** is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
214	Molecular ion $[M]^+$
169	$[M - \text{COOH}]^+$
155	$[M - \text{CH}_2\text{COOH}]^+$ or $[\text{C}_7\text{H}_7\text{SO}_2]^+$ (p-toluenesulfonyl cation)
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
65	$[\text{C}_5\text{H}_5]^+$
45	$[\text{COOH}]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **4-Toluenesulfonylacetic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Toluenesulfonylacetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
 - Process and reference the spectrum similarly to the ^1H NMR.

FTIR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered **4-Toluenesulfonylacetic acid** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

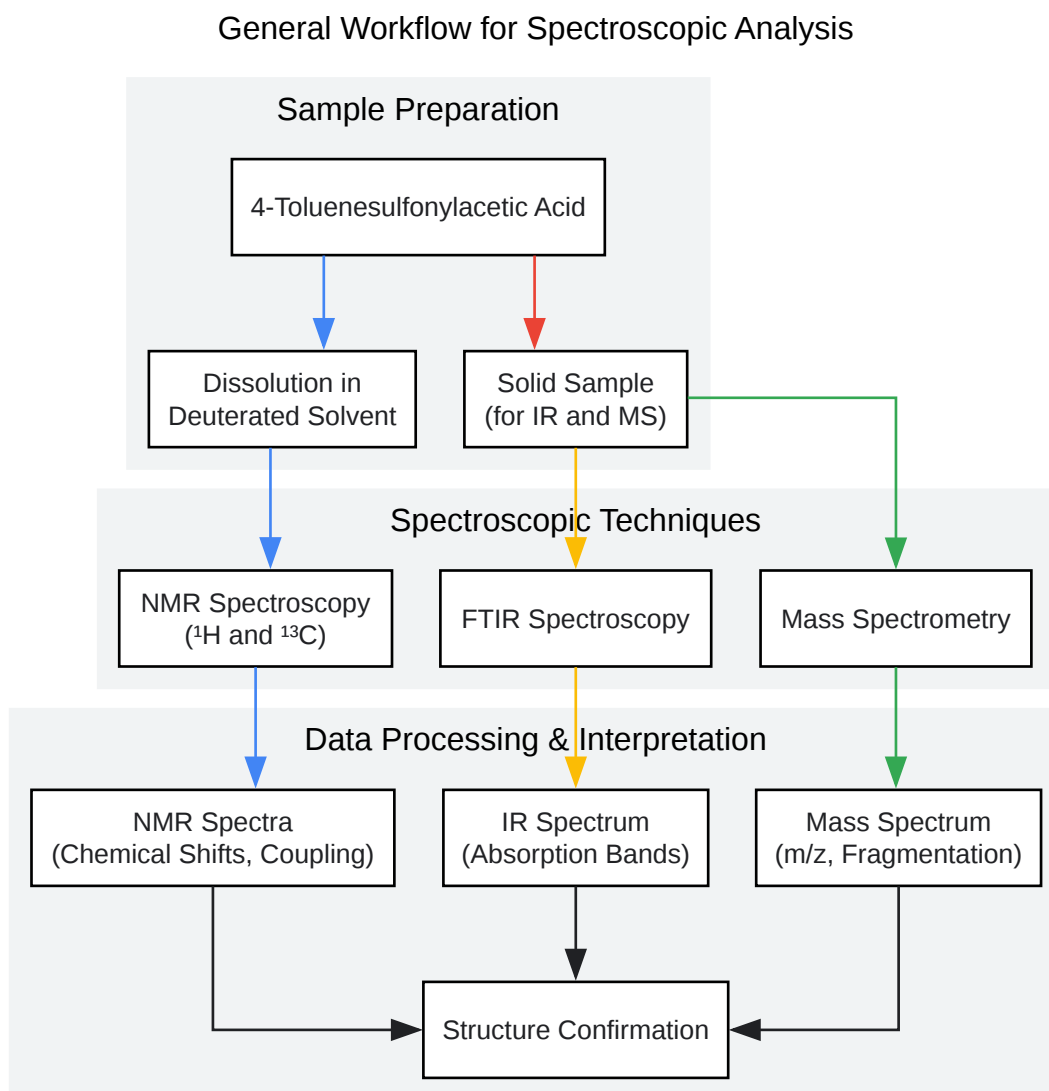
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

- Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions to generate the mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound is outlined below.



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